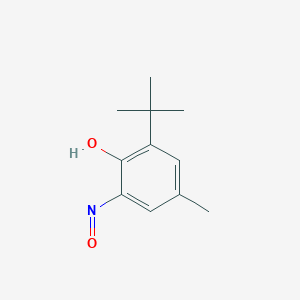![molecular formula C8H14N3S+ B14619243 N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine CAS No. 56967-84-1](/img/structure/B14619243.png)
N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[430]nona-1,8-dien-8-amine is a chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core through cyclization reactions, followed by functional group modifications to introduce the desired substituents. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles like alkyl halides or acyl chlorides. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine
- 2-Methyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine
- 7-Thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine
Uniqueness
N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[430]nona-1,8-dien-8-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
56967-84-1 |
|---|---|
Molecular Formula |
C8H14N3S+ |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N,5-dimethyl-6,7,8,8a-tetrahydro-3H-[1,3,4]thiadiazolo[3,2-a]pyridin-4-ium-2-imine |
InChI |
InChI=1S/C8H14N3S/c1-6-4-3-5-7-11(6)10-8(9-2)12-7/h7H,3-5H2,1-2H3,(H,9,10)/q+1 |
InChI Key |
WFGFXQXHVHAZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+]2C(CCC1)SC(=NC)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




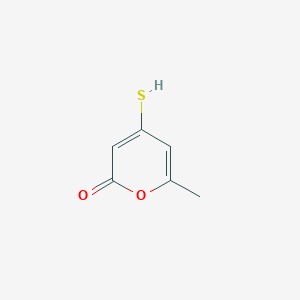

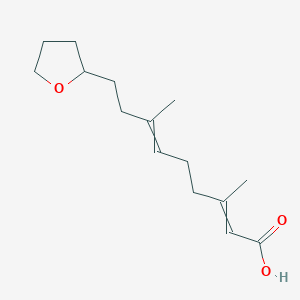
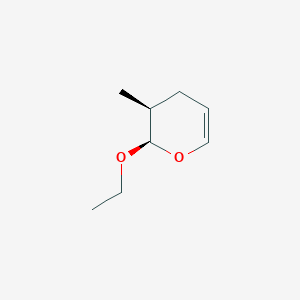



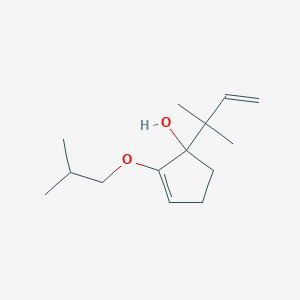


phosphanium chloride](/img/structure/B14619241.png)
